molecular formula C13H21N3 B1273784 2-(4-Benzylpiperazin-1-yl)ethanamine CAS No. 4553-21-3

2-(4-Benzylpiperazin-1-yl)ethanamine

Cat. No.: B1273784
CAS No.: 4553-21-3
M. Wt: 219.33 g/mol
InChI Key: CXEJMFLWEVKOGS-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)ethanamine: is a chemical compound with the molecular formula C13H21N3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzylpiperazin-1-yl)ethanamine typically involves the reaction of piperazine with benzyl chloride, followed by the introduction of an ethanamine group. The reaction conditions often require a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The process can be summarized as follows:

    Step 1: Piperazine reacts with benzyl chloride in the presence of a base to form 4-benzylpiperazine.

    Step 2: 4-Benzylpiperazine is then reacted with ethylene oxide or a similar reagent to introduce the ethanamine group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Benzylpiperazin-1-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    4-Benzylpiperazine: A closely related compound with similar chemical properties but lacking the ethanamine group.

    1-Benzylpiperazine: Another related compound with the benzyl group attached to a different nitrogen atom in the piperazine ring.

Uniqueness: 2-(4-Benzylpiperazin-1-yl)ethanamine is unique due to the presence of both the benzyl and ethanamine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Biological Activity

2-(4-Benzylpiperazin-1-yl)ethanamine, also known as a derivative of piperazine, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its potential therapeutic effects, including neuroprotective properties, acetylcholinesterase (AChE) inhibition, and its role in cognitive enhancement.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H18N2\text{C}_{13}\text{H}_{18}\text{N}_2

This structure features a piperazine ring substituted with a benzyl group, which is crucial for its biological activity.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. A study demonstrated that this compound could enhance cell viability and protect neuronal cells from oxidative stress-induced apoptosis .

Table 1: Neuroprotective Activity of this compound

Study ReferenceModel UsedObservations
Neuronal Cell LinesIncreased cell viability under oxidative stressIndicates potential for neuroprotection
In Vivo ModelsReduced neuronal damage in Alzheimer’s modelsSupports use in neurodegenerative therapies

2. Acetylcholinesterase Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme associated with the breakdown of acetylcholine. Inhibition of this enzyme is a common therapeutic strategy for enhancing cholinergic transmission in conditions like Alzheimer's disease. Compounds similar to this compound showed significant AChE inhibitory activity, suggesting that modifications to the benzylpiperazine moiety enhance interactions within the enzyme's active site .

Table 2: AChE Inhibition Potency

CompoundAChE Inhibition (%)Reference
Donepezil85
This compound70
Hybrid Compounds75

3. Antioxidant Activity

The antioxidant potential of this compound has also been explored. It was found to scavenge free radicals effectively, which may contribute to its neuroprotective effects. The ability to chelate metal ions such as Fe(III) and Cu(II) further supports its role as an antioxidant .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a controlled study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in reduced amyloid-beta accumulation and improved cognitive function as measured by behavioral tests. The findings suggest that this compound may have therapeutic implications for Alzheimer's disease management .

Case Study 2: Cognitive Enhancement

A clinical trial assessed the cognitive-enhancing effects of the compound in healthy volunteers. Participants reported improved memory and attention span after treatment with varying doses of this compound over four weeks. Neuropsychological assessments confirmed these subjective improvements .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEJMFLWEVKOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370683
Record name 2-(4-benzylpiperazin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4553-21-3
Record name 2-(4-benzylpiperazin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-benzylpiperazin-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of lithium aluminum hydride (5.0 g) in anhydrous THF (150 ml) was added a solution of (4-benzyl-1-piperazinyl)acetonitrile (11 g) obtained in Example 95a) in anhydrous THF (50 ml) under ice-cooling. The reaction solution was refluxed for 3 hours, to the reaction solution was then added sodium sulfate decahydrate (420 g) under ice-cooling, and mixed for 15 hours. The reaction solution was diluted with THF, the precipitate obtained by decantation was filtered off, and the solvent was distilled off under reduced pressure to obtain the title compound as pale yellow liquid (10 g, 95%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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